(S)-(2-Chloropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone
CAS No.: 1353995-23-9
Cat. No.: VC7105127
Molecular Formula: C10H11ClN2O2
Molecular Weight: 226.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353995-23-9 |
|---|---|
| Molecular Formula | C10H11ClN2O2 |
| Molecular Weight | 226.66 |
| IUPAC Name | (2-chloropyridin-3-yl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone |
| Standard InChI | InChI=1S/C10H11ClN2O2/c11-9-8(2-1-4-12-9)10(15)13-5-3-7(14)6-13/h1-2,4,7,14H,3,5-6H2/t7-/m0/s1 |
| Standard InChI Key | JVXYNYAAJNPFGM-ZETCQYMHSA-N |
| SMILES | C1CN(CC1O)C(=O)C2=C(N=CC=C2)Cl |
Introduction
(S)-(2-Chloropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone is a synthetic organic compound with a molecular weight of 226.66 g/mol and a chemical formula of C10H11ClN2O2 . This compound is characterized by its chiral center at the pyrrolidine ring, indicated by the "(S)" configuration, and features a chloropyridine moiety linked to a hydroxypyrrolidine through a carbonyl group.
Synthesis and Preparation
The synthesis of (S)-(2-Chloropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone typically involves the reaction of a chloropyridine derivative with a hydroxypyrrolidine derivative under conditions that facilitate the formation of the methanone linkage. Specific synthesis protocols may vary depending on the starting materials and desired yield.
Biological Activity and Potential Applications
While specific biological activity data for (S)-(2-Chloropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone is limited, compounds with similar structural features have been explored for their potential in medicinal chemistry. The presence of a chloropyridine and a hydroxypyrrolidine moiety suggests potential interactions with biological targets, such as enzymes or receptors, which could be leveraged in drug discovery efforts.
Research Findings and Future Directions
Current research on this compound is limited, but its structural features suggest potential for further investigation in areas such as neuropharmacology or oncology. Future studies could focus on synthesizing analogs with modified substituents to enhance biological activity or improve pharmacokinetic properties.
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